molecular formula C18H39O4P B1581913 Octadecyl phosphate CAS No. 2958-09-0

Octadecyl phosphate

Cat. No.: B1581913
CAS No.: 2958-09-0
M. Wt: 350.5 g/mol
InChI Key: UHGIMQLJWRAPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl phosphate, also known as octadecyl dihydrogen phosphate, is an organic compound with the molecular formula C18H39O4P. It is a type of phosphate ester derived from stearyl alcohol and phosphoric acid. This compound is commonly used as a surfactant, emulsifier, and corrosion inhibitor in various industrial applications .

Scientific Research Applications

Octadecyl phosphate has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology, it is used in the preparation of liposomes and other lipid-based delivery systems. In medicine, it is used as an excipient in pharmaceutical formulations to enhance the solubility and stability of active ingredients. In industry, it is used as a corrosion inhibitor, lubricant, and anti-static agent .

Safety and Hazards

Monostearyl phosphate, also referred to as Stearyl Acid Phosphate, is a corrosive substance . It is insoluble in water and may cause severe burns to skin and eyes. Inhalation may irritate and seriously burn the respiratory tract. Ingestion may irritate and burn mucous membranes of the gastrointestinal tract .

Preparation Methods

Octadecyl phosphate can be synthesized through the reaction of stearyl alcohol with phosphoric acid or phosphorus pentoxide. The reaction typically involves heating the reactants to a specific temperature to facilitate the esterification process. For example, one method involves adding stearyl alcohol and phosphoric acid to a reaction vessel, heating the mixture to around 70°C, and then adding phosphorus pentoxide in stages while maintaining the temperature at 75±5°C. The reaction is then kept at 85°C for several hours to ensure complete esterification .

Chemical Reactions Analysis

Octadecyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. In acidic conditions, it can hydrolyze to produce stearyl alcohol and phosphoric acid. It can also react with oxidizing agents to form phosphoric acid derivatives. Common reagents used in these reactions include hydrogen peroxide and molecular iodine . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of monostearyl phosphate involves its ability to interact with lipid membranes and proteins. As a surfactant, it reduces the surface tension between different phases, allowing for the formation of stable emulsions. It can also interact with metal surfaces to form a protective layer, preventing corrosion. The molecular targets and pathways involved in these actions include lipid bilayers and metal ions .

Comparison with Similar Compounds

Octadecyl phosphate is similar to other phosphate esters such as cetyl phosphate and oleyl phosphate. it has unique properties that make it suitable for specific applications. For example, it has a higher molecular weight and longer carbon chain compared to cetyl phosphate, which gives it better emulsifying properties. Similar compounds include cetyl phosphate, oleyl phosphate, and lauryl phosphate .

This compound stands out due to its excellent emulsifying, dispersing, and anti-corrosive properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

octadecyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGIMQLJWRAPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O4P
Record name STEARYL ACID PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17596
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880482
Record name Monooctadecyl orthophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Stearyl acid phosphate appears as a white waxy solid. Insoluble in water. Vapor or liquid may irritate of severely burn skin or eyes. Inhalation may irritate and seriously burn respiratory tract. Ingestion may irritate and burn mucous membranes of the gastrointestinal tract.
Record name STEARYL ACID PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17596
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

2958-09-0
Record name STEARYL ACID PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17596
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Monostearyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2958-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monostearyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecyl phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, monooctadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Monooctadecyl orthophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOSTEARYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDC1GQT17K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyl phosphate
Reactant of Route 2
Reactant of Route 2
Octadecyl phosphate
Reactant of Route 3
Reactant of Route 3
Octadecyl phosphate
Reactant of Route 4
Reactant of Route 4
Octadecyl phosphate
Reactant of Route 5
Reactant of Route 5
Octadecyl phosphate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Octadecyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.